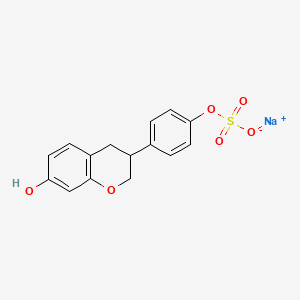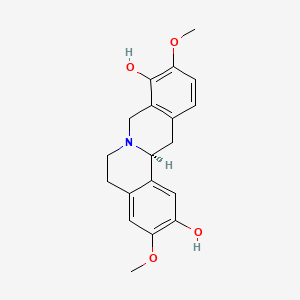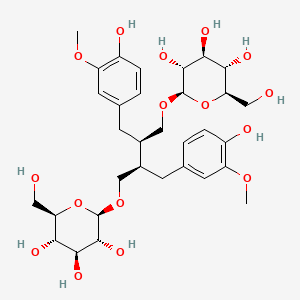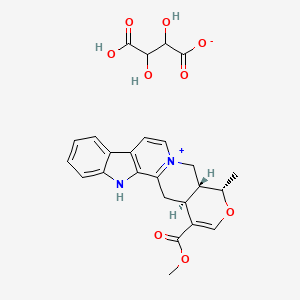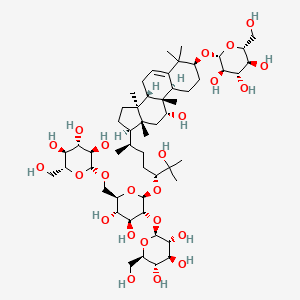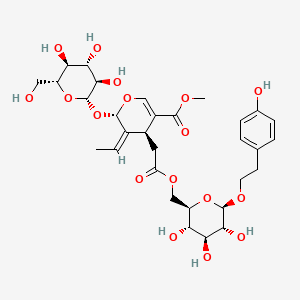
Tuberosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberosin is a compound identified as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . It has been found in the Indian medicinal plant Pueraria tuberosa . This compound has been identified as a potent activator of Pyruvate Kinase M2 (PKM2), a protein that plays a vital role in metabolic reprogramming, transcription, and cell cycle progression . This makes this compound a potential candidate for anticancer drug development .
Molecular Structure Analysis
The molecular structure of this compound is characterized as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . Unfortunately, detailed molecular structure analysis is not available in the retrieved papers.Chemical Reactions Analysis
This compound has been found to exhibit antioxidant activity, scavenging various species of free radicals . It also inhibits Lipopolysaccharide (LPS) induced inflammatory changes in macrophages .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C20H18O5 and a molecular weight of 338.4 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Identification and Structural Analysis : Tuberosin was first identified as a new pterocarpan isolated from Pueraria tuberosa DC, with its structure characterized in detail (Joshi & Kamat, 1973).
Genetic Diversity and Breeding : In a study involving Tuberose (Polianthes tuberosa), gamma-ray irradiation was used to create genetic diversity. This study highlights the potential use of this compound in breeding and genetics research (Navabi et al., 2016).
Phytochemical and Therapeutic Potential : Pueraria tuberosa, which contains this compound, has been reviewed for its wide range of therapeutic potentials including spermatogenic, immune-boosting, anti-inflammatory, and cardiotonic properties (Maji et al., 2014).
Antioxidant Activity : this compound isolated from Pueraria tuberosa demonstrated significant antioxidant activity and its effect on the expression of iNOS protein in macrophage cell culture was explored (Pandey & Tripathi, 2010).
Traditional Medicine Applications : Tropaeolum tuberosum, which contains this compound, has been used in traditional medicine for treating various diseases, demonstrating antibacterial, antioxidant, and anti-inflammatory activities (Ticona et al., 2020).
Influence on Plant Development : Research on Solanum tuberosum L. (potato) included the role of this compound in plant development, particularly in the context of cytokinin levels and tuberization (Galis et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Tuberosin has shown promising results in the treatment of cancer, particularly Oral Squamous Cell Carcinoma (OSCC), by inhibiting AKT1 . Further investigations are warranted to unravel the mechanisms of action of this compound and its potential use in the therapeutic targeting of OSCC and other cancers .
Propiedades
IUPAC Name |
(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYHECJEINCMD-QUCCMNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




